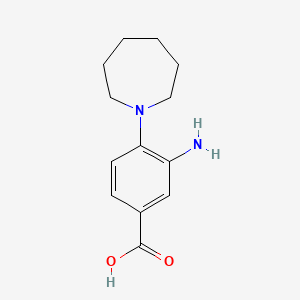

3-Amino-4-(azepan-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-(azepan-1-yl)benzoic acid is an organic compound belonging to the class of benzophenones. It has the molecular formula C13H18N2O2 and is used in various fields of research and industry. This compound features a benzene ring substituted with an amino group and an azepane ring, making it a versatile molecule for synthetic and biological applications.

Métodos De Preparación

The synthesis of 3-Amino-4-(azepan-1-yl)benzoic acid can be achieved through several methods:

Recyclization of Small and Medium Carbo-, Oxa-, or Azacyclanes: This method involves the expansion of smaller rings into seven-membered lactams through recyclization reactions.

Multicomponent Heterocyclization Reactions: These reactions involve the combination of multiple reactants to form the azepine scaffold in a one-pot synthesis.

On-Resin Peptide Cyclization: This method uses the 3-amino-4-(methylamino)benzoic acid linker for the synthesis of cyclic peptides, which can be further modified to obtain the desired compound.

Análisis De Reacciones Químicas

3-Amino-4-(azepan-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include nitrobenzoic acids, amines, and substituted benzoic acids.

Aplicaciones Científicas De Investigación

3-Amino-4-(azepan-1-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and cyclic peptides.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its therapeutic potential in treating diseases such as cancer and Alzheimer’s.

Industry: The compound is used in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-(azepan-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparación Con Compuestos Similares

3-Amino-4-(azepan-1-yl)benzoic acid can be compared with other similar compounds such as:

4-Aminobenzoic Acid: This compound lacks the azepane ring, making it less versatile in terms of structural modifications.

3-Amino-4-(methylamino)benzoic Acid: This compound has a methylamino group instead of the azepane ring, which affects its reactivity and biological activity.

The uniqueness of this compound lies in its azepane ring, which provides additional sites for chemical modifications and enhances its potential for various applications.

Actividad Biológica

3-Amino-4-(azepan-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O2. Its structure features an amino group and an azepane ring, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzoic acid, including 3-amino compounds, exhibit significant antimicrobial activity. For instance, studies have shown that certain benzoic acid derivatives can inhibit the growth of various pathogens through mechanisms such as disrupting cell membrane integrity and inhibiting metabolic pathways .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. In particular, its ability to modulate proteasome and cathepsin activities has been noted. Compounds with similar structures have been shown to enhance the activity of proteolytic enzymes, which are crucial in cellular protein turnover and degradation processes .

The proposed mechanisms by which this compound exerts its biological effects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- π-π Interactions : The aromatic ring can engage in π-π stacking interactions, influencing the binding affinity to target proteins .

Study on Proteasome Activity

A study conducted on various benzoic acid derivatives demonstrated that 3-amino compounds could significantly enhance proteasome activity in human fibroblasts. At a concentration of 10 μg/mL, the compound showed a notable increase in chymotrypsin-like activity (CT-L), suggesting its potential as a therapeutic agent for diseases associated with proteostasis dysregulation .

Cytotoxicity Evaluation

In cytotoxicity assays involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, this compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. This suggests a favorable safety profile for potential therapeutic applications .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-amino-4-(azepan-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-11-9-10(13(16)17)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAOMCRVWSJFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00358412 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693805-72-0 |

Source

|

| Record name | 3-amino-4-(azepan-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00358412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.